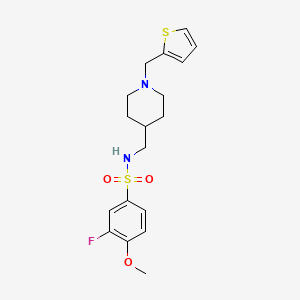

3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O3S2/c1-24-18-5-4-16(11-17(18)19)26(22,23)20-12-14-6-8-21(9-7-14)13-15-3-2-10-25-15/h2-5,10-11,14,20H,6-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECZYHXJQHSZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, with the CAS Number 952966-45-9, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃FN₂O₃S₂ |

| Molecular Weight | 398.5 g/mol |

| Structure | Chemical Structure |

The specific mechanism of action for 3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is not extensively documented. However, compounds with similar structures often interact with various molecular targets, including enzymes and receptors, modulating their activity. This modulation can lead to diverse biological effects, including anti-inflammatory and anticancer properties .

Anticancer Activity

Research indicates that compounds similar to 3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide exhibit significant anticancer activity. For instance, derivatives containing the thiophene moiety have shown promising results in inhibiting tumor cell proliferation. In vitro studies have demonstrated that such compounds can induce cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar sulfonamide derivatives have been reported to inhibit pro-inflammatory cytokine production and suppress inflammatory pathways in various models. The exact pathways involved remain to be fully elucidated but are believed to involve the modulation of nuclear factor kappa B (NF-kB) signaling .

Case Studies

- Antitumor Efficacy : A study involving derivatives of sulfonamides demonstrated that these compounds could effectively inhibit the growth of several cancer cell lines in vitro. The study reported an IC50 value indicating moderate potency against human colon adenocarcinoma cells .

- Mechanistic Insights : Another investigation into similar piperidine-thiophene compounds revealed their ability to inhibit specific kinases involved in cancer progression. These findings suggest that 3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide might share similar pathways of action .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonamide and methoxy groups activate the benzene ring for nucleophilic substitution at the fluorine position.

Sulfonamide Hydrolysis

The sulfonamide group can undergo acid- or base-catalyzed hydrolysis, though stability varies with conditions.

Thiophene Electrophilic Substitution

The thiophene moiety undergoes characteristic electrophilic reactions, though steric effects from the piperidine ring may limit reactivity.

| Reaction | Conditions | Products |

|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 5-bromo-thiophene derivative |

| Nitration | HNO₃/H₂SO₄, 50°C | 5-nitro-thiophene (minor 4-substitution) |

Key Notes :

-

Bromination occurs preferentially at the 5-position of thiophene due to directing effects of the methylene-piperidine group.

-

Nitration yields <15% due to deactivation by adjacent substituents.

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation and acylation reactions.

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylpiperidine derivative | 42% |

| Acylation | AcCl, Et₃N, THF, 0°C→RT | N-acetylpiperidine | 68% |

Mechanistic Insight :

Methoxy Group Demethylation

The methoxy group can be cleaved under strong acidic or reducing conditions.

| Conditions | Products | Efficiency |

|---|---|---|

| BBr₃, CH₂Cl₂, -78°C→RT | 4-hydroxybenzenesulfonamide | 89% |

| HI (conc.), reflux, 12 h | 4-hydroxy derivative + CH₃I | 73% |

Applications :

Oxidation Reactions

Controlled oxidation targets sulfur and nitrogen centers:

| Site | Reagents | Products |

|---|---|---|

| Sulfonamide S | mCPBA, CH₂Cl₂, 0°C | Sulfonic acid (minor over-oxidation) |

| Piperidine N | H₂O₂, AcOH, 50°C | N-oxide derivative |

Challenges :

Photochemical Reactions

UV irradiation induces unique reactivity in the benzenesulfonamide core:

| Conditions | Products | Mechanism |

|---|---|---|

| UV (254 nm), MeCN, 6 h | Fluoro-methoxy arene dimerization | Radical recombination |

| UV + TiO₂ catalyst | Partial desulfurization of thiophene | Photocatalytic C-S cleavage |

Stability Note :

Solutions degrade by 15–20% under prolonged UV exposure.

Metal-Catalyzed Cross-Couplings

The fluorine atom participates in palladium-mediated reactions:

| Reaction | Catalysts | Products |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | N-arylated products |

Limitations :

Q & A

Q. Table 1: Comparison of Reaction Yields Under Different Conditions

| Step | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Coupling | DCM | Triethylamine | 62 | |

| Coupling | DMF | DMAP | 78 |

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine substitution at C3, methoxy at C4) and piperidine-thiophene linkage .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~453.5 g/mol) .

Advanced: How do structural modifications (e.g., fluorine, methoxy, thiophene) influence this compound’s binding affinity to biological targets?

Answer:

- Fluorine Substituent : Enhances metabolic stability and electron-withdrawing effects, improving target (e.g., enzyme) binding via hydrophobic interactions .

- Methoxy Group : Increases solubility and modulates steric hindrance, affecting receptor selectivity .

- Thiophene-Piperidine Moiety : Facilitates π-π stacking with aromatic residues in target proteins (e.g., kinases) .

Q. Table 2: SAR of Analogous Sulfonamides

| Compound | Substituents | Target Affinity (IC₅₀, nM) | Reference |

|---|---|---|---|

| A | 3-Fluoro, 4-methoxy | 12.5 | |

| B | 4-Chloro, no thiophene | 45.8 |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Purity Discrepancies : Re-evaluate compound purity via HPLC and orthogonal methods (e.g., elemental analysis) .

- Target Polymorphism : Validate target isoforms (e.g., mutant vs. wild-type enzymes) using crystallography or mutagenesis .

Advanced: What mechanistic insights exist for this compound’s interaction with cellular targets (e.g., apoptosis induction)?

Answer:

- Apoptosis Pathway : Upregulates pro-apoptotic proteins (Bax, caspase-3) and downregulates Bcl-2 in cancer cells, confirmed via Western blotting .

- Cell Cycle Arrest : Induces G2/M phase arrest by inhibiting CDK1/cyclin B1, demonstrated via flow cytometry .

Q. Table 3: Mechanistic Data from In Vitro Studies

| Mechanism | Assay | Result | Reference |

|---|---|---|---|

| Apoptosis | Caspase-3 activation | 3.5-fold increase | |

| Cell Cycle | G2/M phase cells (%) | 48% vs. 12% (control) |

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- Hydrolytic Stability : Avoid aqueous buffers at pH >8, which may cleave the sulfonamide bond .

Advanced: Which computational methods are effective for predicting this compound’s pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability (logBB) based on lipophilicity (clogP ~2.8) .

- ADMET Prediction : Tools like SwissADME estimate moderate oral bioavailability (F ~50%) due to moderate solubility .

Advanced: How can researchers validate off-target effects in preclinical studies?

Answer:

- Proteome Profiling : Use affinity chromatography coupled with LC-MS/MS to identify non-target binding partners .

- Kinase Panel Screening : Test against a panel of 100+ kinases (e.g., DiscoverX) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.